2-(4-Nitrophenoxy)-benzenemethanol
Description
2-(4-Nitrophenoxy)-benzenemethanol is a nitroaromatic compound featuring a benzenemethanol core substituted at the 2-position with a 4-nitrophenoxy group. Its IUPAC name corresponds to a benzene ring bearing a hydroxymethyl (-CH₂OH) group and a phenoxy ether (-O-C₆H₄-NO₂) at adjacent positions. The 4-nitrophenoxy group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. Synonyms include 4-(4-Nitrophenyl)benzyl alcohol and [4-(4-nitrophenyl)phenyl]methanol .
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
[2-(4-nitrophenoxy)phenyl]methanol |
InChI |
InChI=1S/C13H11NO4/c15-9-10-3-1-2-4-13(10)18-12-7-5-11(6-8-12)14(16)17/h1-8,15H,9H2 |
InChI Key |
LHNICNCBMKHOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)-benzenemethanol typically involves the reaction of 4-nitrophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)-benzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 2-(4-Aminophenoxy)-benzenemethanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenoxy)-benzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)-benzenemethanol involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The phenoxy group can also participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Physicochemical Properties
- Electron-Withdrawing Effects: The 4-nitrophenoxy group in this compound enhances acidity of the benzenemethanol’s hydroxyl group compared to non-nitro analogues like 4-(benzyloxy)-3-phenethoxyphenol (C3, ).
- Solubility: Unlike 4-Nitrophenol, which is water-soluble due to its phenolic -OH group , this compound’s larger hydrophobic aromatic system likely reduces aqueous solubility, favoring organic solvents.
- Thermal Stability: The rigid aromatic structure and ether linkages contribute to higher thermal stability compared to aliphatic analogs like 2-(4-Nitrophenoxy)ethanol .
Research Findings and Discussion
- Synthetic Efficiency : The pyrazole derivative’s 72% yield () and C3’s 96% yield () highlight the robustness of nitroaromatic ether syntheses under basic conditions .
- Biological Activity: Nitro groups enhance binding affinity in receptor antagonists, as seen in ’s compound, implying that this compound could be tailored for drug discovery .
Biological Activity
2-(4-Nitrophenoxy)-benzenemethanol, also known as a nitrophenyl ether compound, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 245.23 g/mol
This compound features a nitrophenyl group that contributes to its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of nitrophenyl compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various nitrophenyl derivatives, including this compound, which demonstrated activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed, revealing effective concentrations that inhibit bacterial growth.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| 30 | Escherichia coli | |
| 20 | Pseudomonas aeruginosa |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
2. Anticancer Activity
The cytotoxic effects of this compound were evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The compound exhibited dose-dependent cytotoxicity, with IC values indicating significant potential for further development in cancer therapy.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| HCT-116 | 18 |
In vitro studies showed that treatment with this compound led to apoptosis in cancer cells, indicating its mechanism of action may involve programmed cell death pathways.
3. Other Therapeutic Activities
Beyond antimicrobial and anticancer effects, this compound has been investigated for additional biological activities:
- Antioxidant Activity : Exhibits free radical scavenging ability, which is beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : Demonstrated potential in reducing inflammation markers in cellular models.
- Antidiabetic Effects : Preliminary studies suggest it may influence glucose metabolism positively.
Case Studies and Research Findings
A recent study published in RSC Advances explored the synthetic strategies and biological evaluations of nitrophenyl compounds. It reported that compounds similar to this compound showed promising results in various bioassays, including those for anti-inflammatory and antioxidant activities .
Another research article focused on the structure-activity relationship (SAR) of nitrophenyl ethers, emphasizing how modifications to the phenolic structure can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
